molecular formula C19H19N5O2S B2445987 N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921482-22-6

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2445987
CAS No.: 921482-22-6
M. Wt: 381.45
InChI Key: BYQZCBQKAXNPPS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Introduction of the urea group: This step involves the reaction of the thiazole derivative with an isocyanate or a carbodiimide.

    Attachment of the pyridine ring: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and automated synthesis equipment may also be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the tolyl moiety.

    Reduction: Reduction reactions could target the urea group or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
  • N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-4-2-6-15(8-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-5-3-7-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQZCBQKAXNPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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